molecular formula C6H4BrNO2 B189602 5-Bromopyridine-2-carboxylic acid CAS No. 30766-11-1

5-Bromopyridine-2-carboxylic acid

Cat. No.: B189602
CAS No.: 30766-11-1
M. Wt: 202.01 g/mol
InChI Key: MNNQIBXLAHVDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a carboxylic acid group at the 2nd position. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the bromination of 2-pyridinecarboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products: Biaryl compounds.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

Pharmaceutical Development

5-Bromopyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It has been utilized in the development of anti-inflammatory and anti-cancer agents. For instance, it is involved in synthesizing compounds that inhibit specific biological pathways linked to diseases.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. A study focused on synthesizing novel derivatives showed promising results against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals such as herbicides and fungicides. Its role in enhancing crop yield and protecting against pests is vital for sustainable agricultural practices.

Data Table: Agrochemical Formulations

Agrochemical TypeActive IngredientApplication
HerbicideThis compoundWeed control in cereals
FungicideThis compoundDisease management in fruits

Material Science

The compound is employed in developing specialized polymers and materials that enhance thermal stability and chemical resistance. Its incorporation into material formulations has led to advancements in coatings and composites used in various industries.

Example: Polymer Development

A recent study highlighted the use of this compound in creating high-performance polymers with enhanced durability under extreme conditions .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. Its utility spans across various chemical reactions, making it indispensable for organic chemists.

Synthesis Pathway Example

The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups essential for synthesizing more complex structures .

Analytical Chemistry

In analytical applications, this compound serves as a reagent aiding in the detection and quantification of substances in research and quality control laboratories. Its effectiveness in various analytical methods has been well-documented.

Table: Analytical Applications

MethodologyApplication
HPLCQuantification of pharmaceutical compounds
SpectroscopyIdentification of chemical structures

Mechanism of Action

The mechanism of action of 5-bromopyridine-2-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromonicotinic acid
  • 5-Bromopicolinic acid

Comparison: While these compounds share a similar bromopyridine core, their chemical properties and reactivity can differ due to the position of the carboxylic acid group. For instance, 5-bromopyridine-2-carboxylic acid has the carboxylic acid group at the 2nd position, which can influence its reactivity and the types of reactions it undergoes compared to its isomers .

Biological Activity

5-Bromopyridine-2-carboxylic acid is a brominated pyridine derivative that has garnered attention in pharmaceutical and biochemical research for its diverse biological activities. This compound serves as a versatile building block in organic synthesis, particularly in the development of new drugs and agrochemicals. Its unique structural properties enable it to interact with various biological targets, influencing multiple biochemical pathways.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a carboxylic acid group at the 2-position. This configuration affects its reactivity and biological interactions. The molecular formula is C6H4BrNO2C_6H_4BrNO_2, and its chemical properties include participation in various reactions such as substitution, coupling, and reduction.

Property Description
Molecular FormulaC6H4BrNO2C_6H_4BrNO_2
Functional GroupsCarboxylic acid, Bromine
SolubilitySoluble in polar solvents

Target Interactions

This compound primarily interacts with enzymes and proteins, acting as an inhibitor for specific metabolic pathways. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in pyridine metabolism, thus affecting overall metabolic flux.
  • Binding Affinity : It binds to active sites of enzymes, leading to conformational changes that inhibit their catalytic activity .

Cellular Effects

The compound influences cellular processes by modulating:

  • Cell Signaling Pathways : Alters gene expression related to inflammatory responses.
  • Metabolic Activity : Inhibits key metabolic enzymes, impacting energy production and metabolite levels .

Anticancer Properties

Research indicates that this compound exhibits weak anticancer activity. In vitro studies have shown varying effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's derivatives have been evaluated for their cytotoxic effects compared to standard chemotherapeutics like cisplatin. For instance, certain derivatives demonstrated reduced viability of A549 cells by up to 66% while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Anticancer Activity Evaluation : In a study assessing the anticancer properties of various derivatives including this compound, compounds were tested on A549 cells using an MTT assay. Results indicated that certain structural modifications enhanced anticancer activity while minimizing cytotoxic effects on healthy cells .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of 5-bromopyridine derivatives against resistant bacterial strains. The findings highlighted the importance of specific substituents in enhancing antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromopyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via oxidation of 5-bromo-2-methylpyridine using KMnO₄ in water at 80°C, yielding ~39% . Alternative routes include hydrolysis of 5-bromopicolinonitrile with concentrated HCl under reflux (64% yield) or esterification using thionyl chloride in methanol (80–100% yield) . Key factors affecting yield include reaction temperature, stoichiometry of oxidizing agents, and purification steps (e.g., recrystallization from petroleum ether/dichloromethane). Contradictions in yields (39% vs. 86.9%) highlight the need to optimize reaction scales and workup protocols.

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

  • Methodological Answer : Post-synthesis purification often involves acid-base extraction. After oxidation or hydrolysis, the crude product is dissolved in ethanol, and impurities are removed via filtration. Recrystallization is performed using mixed solvents like petroleum ether/dichloromethane (1:1) or ethanol/water, yielding high-purity crystals . Solvent choice impacts crystal morphology and purity, with dichloromethane-based systems favoring needle-like crystals suitable for XRD analysis .

Q. What spectroscopic and physical data are critical for characterizing this compound?

  • Methodological Answer : Key characterization includes:

  • Melting Point : 173–175°C (literature value) .
  • ¹H NMR : Peaks at δ 8.80 (d, 1H), 8.00 (m, 2H) for the pyridine ring .
  • LC-ES/MS : m/z 202 [M+H]⁺ confirms molecular weight .
    Discrepancies in reported melting points (e.g., 226–230°C in some derivatives) necessitate cross-validation with elemental analysis or XRD .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what structural motifs are observed in its metal complexes?

  • Methodological Answer : The carboxylate group acts as a monodentate ligand, coordinating via the oxygen atom. In triphenylantimony(V) complexes, Sb–O bond distances average 2.146 Å, with additional C–H⋯Br hydrogen bonds stabilizing the crystal lattice . For Co(III)/Cu(II) complexes, the ligand forms 1D polymeric structures via bridging carboxylates, confirmed by single-crystal XRD . Researchers should employ slow diffusion crystallization in dichloromethane/hexane to obtain diffraction-quality crystals .

Q. What role does this compound play in synthesizing bioactive compounds, and how are its derivatives evaluated for activity?

  • Methodological Answer : The compound is a precursor for melanoma-targeted histone deacetylase inhibitors. Derivatives are synthesized via Sonogashira coupling with alkynes, followed by Cu(I)-catalyzed cycloaddition with azido hydroxamates . Biological evaluation involves in vitro antiproliferative assays against melanoma cell lines (e.g., A375), with IC₅₀ values determined via MTT assays. Purity of intermediates is verified by HPLC (≥95%) before biological testing .

Q. How can researchers resolve contradictions in crystallographic data for halogen-bonding interactions involving this compound?

  • Methodological Answer : Discrepancies in C–Br⋯π interactions (e.g., 3.57 Å vs. longer distances in other studies) require high-resolution XRD (<0.8 Å) and Hirshfeld surface analysis . Refinement using SHELXL with anisotropic displacement parameters for bromine improves accuracy . Computational modeling (DFT) can validate experimental geometries and quantify interaction energies .

Q. What are the best practices for optimizing Suzuki-Miyaura cross-coupling reactions using this compound derivatives?

  • Methodological Answer : Key steps include:

  • Catalyst Selection : Pd(PPh₃)₄ in 1,2-dimethoxyethane/water (3:1) at 98°C under N₂ .
  • Base : K₂CO₃ for deprotonation and transmetalation.
  • Workup : Acidic extraction (pH 2–3) to precipitate the product.
    Yields (~87.7%) depend on boronic acid stoichiometry and catalyst loading (5 mol%) . LC-MS monitors reaction progress to minimize byproducts.

Properties

IUPAC Name

5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNQIBXLAHVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345989
Record name 5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-11-1
Record name 5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide, monohydrate (0.39 g, 0.0092 mol) was added to a mixture of 5-bromopyridine-2-carboxylic acid methyl ester (0.25 g, 0.0012 mol) in tetrahydrofuran (4.8 mL, 0.059 mol) and water (2.0 mL) and the reaction mixture was refluxed for 30 minutes. The reaction mixture was concentrated and was adjusted to be acidic (pH=˜4) by adding 1 N HCl. The product was extracted with ethyl acetate and the combined extract was concentrated to give the desired product. LC-MS: 202.0/204.0 (M+H+)
Name
Lithium hydroxide, monohydrate
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridine-2-carbonitrile (commercially available from Sigma-Aldrich, St. Louis, Mo.) in ethanol (1.4 M) was added 3 equivalents of sodium hydroxide as a 1.5 M aqueous solution and the resulting solution was allowed to reflux at a temperature of about 85° C. until no further evolution of ammonia gas was detected. The resulting solution was then concentrated under reduced pressure to provide a residue. The residue was dissolved in water, acidified with acetic acid, and allowed to stir for about 16 h at a temperature of about 25° C. to provide a solid precipitate. The solid was collected by vacuum filtration and washed with acetone to provide 5-bromopyridine-2-carboxylic acid (Compound B) as a solid. 5-bromopyridine-2-carboxylic acid (Compound B), 0.5 equivalents of HOBT, and 1 equivalent of EDCI were dissolved in DMF and combined with about 1.1 equivalents of 4-tert-butylaniline (Compound C; commercially available from Sigma-Aldrich) dissolved in DMF (0.8 M) and the resulting mixture was allowed to stir for about 2 h at about 25° C. The reaction mixture was then diluted with about 80 mL of 2N aqueous sodium hydroxide and extracted with ethyl acetate (3 extractions, 80 mL/extraction). The ethyl acetate layers were combined and the ethyl acetate was removed under reduced pressure to provide a solid. The resulting solid was suspended in water and filtered using vacuum filtration to provide Compound D as a solid. Compound D was dissolved in DMF (0.04M) and about 3 equivalents of the zinc bromide Compound F (commercially available from Sigma-Aldrich) and about 0.05 equivalents of Pd(PPh3)4 (commercially available from Sigma-Aldrich) were added to the solution under a nitrogen atmosphere, and the resulting reaction mixture was allowed to stir for about 2 h at a temperature of about 100° C. The solvent was then removed under reduced pressure to provide Pyridylene Compound E35(a). Pyridylene Compound E35(a) was purified using preparative thin-layer chromatography with a 1:1 ethyl acetate:hexane mobile phase to provide purified Pyridylene Compound E35(a) as an off-white solid (yield 47%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Bromo-2-pyridinecarbonitrile (1 g, 5.464 mmol) was dissolved in EtOH (20 mL) and water (20 mL) and treated with potassium hydroxide (1.53 g, 27.32 mmol). The reaction mixture was heated to 80° C. for 24 h. The solvent was removed under vacuum and the residue was taken up in water and acidified to pH 4 with 2M HCl. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic layers dried and concentrated to give 5-bromo-2-pyridinecarboxylic acid (0.704 g) as an orange solid which was used in step 2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a toluene solution (300 ml) at −78° C. in which 2,5-dibromopyridine (4.7 g) was dissolved, n-butyl lithium hexane solution (1.6 M) was added dropwise, followed by stirring at −78° C. for 3 hours. To the reaction mixture, dry ice (ca. 50 g) was added, and followed by further stirring at room temperature for 10 hours. Water (100 ml) was added, and the aqueous layer washed with ethyl acetate (100 ml×2) was neutralized with 5M−HCl aqueous solution under ice cooling, and the resulting precipitate was filtered and dried, to obtain 5-bromo-pyridine-2-carboxylic acid as a colorless powder (2.0 g, 50%). Then, 5-bromo-pyridine-2-carboxylic acid (202 mg), N-methylpiperazine (124 μl), WSCI (230 mg), HOBt (149 mg) and triethylamine (140 μl) were dissolved in acetonitrile (10 ml), followed by stirring at room temperature for 10 hours. To the reaction mixture, water (10 ml) was added, followed by extraction with ethyl acetate (10 ml). The organic layer was washed with saturated aqueous sodium chloride solution, followed by drying over sodium sulfate. After filtering off the sodium sulfate, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by amino silica gel column chromatography (dichloromethane), to obtain (5-bromo-pyridin-2-yl)-(4-methyl-piperazin-1-yl)-methanone as a yellow oil (70 mg, 25%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.